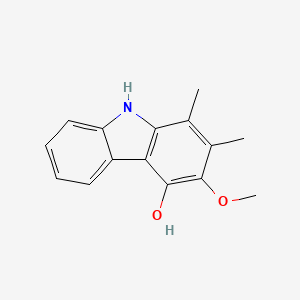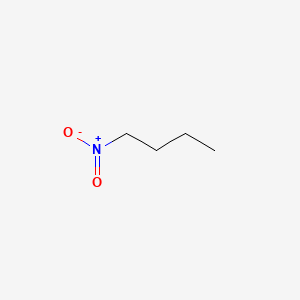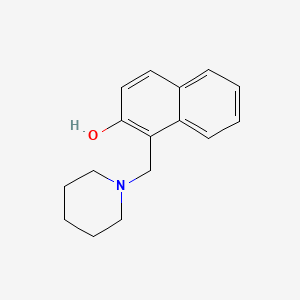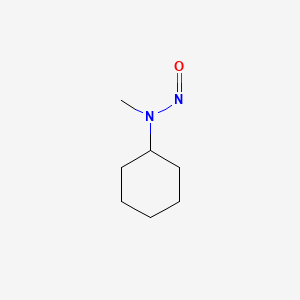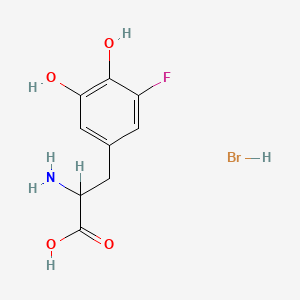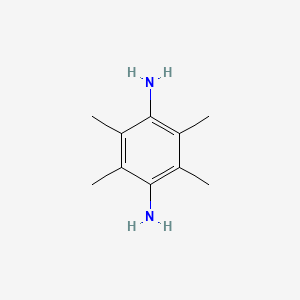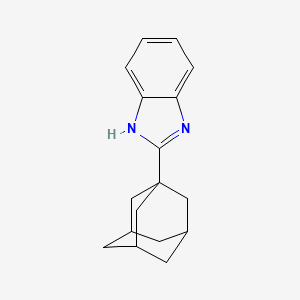
2-(1-adamantyl)-1H-benzimidazole
Vue d'ensemble
Description
2-(1-adamantyl)-1H-benzimidazole (2-ABI) is a synthetic organic compound derived from the parent compound 1H-benzimidazole and is a member of the adamantyl group. 2-ABI is a unique compound due to its unique chemical and physical properties, making it an attractive target for research and development. It has been studied for a variety of applications, including its potential use as an anticancer drug and its ability to interact with proteins and DNA.
Applications De Recherche Scientifique
Synthèse de dérivés adamantanes insaturés
Le composé « 2-(1-adamantyl)-1H-benzimidazole » peut être utilisé dans la synthèse de dérivés adamantanes insaturés. Ces dérivés présentent un intérêt significatif en raison de leur grande réactivité et de leur potentiel en tant que matières premières pour la création de dérivés adamantanes fonctionnels, de monomères et de polymères volumineux de type diamant {svg_1}.
Activité antimicrobienne
Les dérivés adamantanes, y compris « this compound », ont été étudiés pour leurs propriétés antimicrobiennes. Ils ont montré une activité contre une gamme de bactéries Gram-positives et Gram-négatives, ainsi que contre des champignons pathogènes comme Candida albicans. Cela les rend précieux dans le développement de nouveaux agents antimicrobiens {svg_2}.
Applications antivirales
Le groupe adamantyle a été associé à une activité antivirale contre les virus de la grippe A et du VIH. L’incorporation de « this compound » dans des composés pharmaceutiques pourrait potentiellement améliorer leur efficacité contre ces virus {svg_3}.
Propriétés du système nerveux central (SNC)
Certains dérivés adamantanes présentent des propriétés qui affectent le système nerveux central. La recherche sur « this compound » pourrait conduire au développement de nouveaux traitements pour les troubles du SNC, en tirant parti de la capacité du composé à moduler les indices thérapeutiques {svg_4}.
Combustibles et huiles à haute énergie
La structure unique des dérivés adamantanes les rend adaptés à une utilisation dans les combustibles et les huiles à haute énergie. “this compound” pourrait servir de précurseur ou d’additif pour améliorer la stabilité thermique et la teneur énergétique de ces matériaux {svg_5}.
Calculs de chimie quantique
« this compound » peut être utilisé dans des calculs de chimie quantique pour étudier la structure électronique des dérivés adamantanes. Ceci est crucial pour comprendre leurs transformations chimiques et catalytiques {svg_6}.
Réactions de polymérisation
Le composé peut participer à des réactions de polymérisation pour créer de nouveaux matériaux. Sa participation à de telles réactions peut conduire au développement de nouveaux polymères aux propriétés améliorées {svg_7}.
Matériaux à base de nanodiamants
Enfin, « this compound » peut contribuer à la création et à l’utilisation de matériaux à base de nanodiamants. Ces matériaux ont une large gamme d’applications, de la recherche scientifique aux utilisations pratiques dans diverses industries {svg_8}.
Mécanisme D'action
Target of Action
For instance, Amantadine acts as a nicotinic antagonist, dopamine agonist, and noncompetitive NMDA antagonist . Adapalene, on the other hand, modulates the immune response by down-regulating toll-like receptor 2 (TLR-2) expression and inhibiting the transcription factor activator protein 1 (AP-1) .
Mode of Action
Amantadine, a related adamantyl compound, antagonizes the influenzavirus a m2 proton channel, preventing endosomal escape (ie, the release of viral genetic material into the host cytoplasm) . This could provide some insight into the potential interactions of 2-(1-adamantyl)-1H-benzimidazole with its targets.
Biochemical Pathways
For instance, Amantadine’s antiviral mechanism of action involves antagonism of the influenzavirus A M2 proton channel .
Pharmacokinetics
Related compounds such as quindoline, benzofuran, (1-adamantyl) benzylglycine, 2-methoxyl-4-vinylglycine, and phytol have shown favorable penetration through the blood–brain barrier .
Result of Action
For instance, Amantadine has been used to treat dyskinesia associated with parkinsonism and influenza caused by type A influenzavirus .
Analyse Biochimique
Biochemical Properties
2-(1-adamantyl)-1H-benzimidazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with tubulin, a protein that is essential for the formation of microtubules in cells . This interaction can lead to the inhibition of tubulin polymerization, thereby affecting cell division and proliferation. Additionally, this compound has been found to bind to specific enzyme active sites, modulating their catalytic activity and altering metabolic pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the microtubule network in cancer cells, leading to the formation of atypical tubulin assemblies and inhibition of cell proliferation . Furthermore, this compound can alter gene expression patterns, impacting cellular responses to external stimuli and stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to specific biomolecules, such as tubulin, and inhibits their function . This binding interaction can lead to the stabilization or destabilization of protein structures, affecting their activity. Additionally, this compound can act as an enzyme inhibitor, blocking the catalytic activity of target enzymes and altering metabolic flux . Changes in gene expression induced by the compound further contribute to its molecular mechanism of action .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to the accumulation of degradation products, which may have different biological activities compared to the parent compound . Additionally, the temporal effects of the compound on cellular processes, such as cell division and metabolism, can vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the inhibition of cancer cell proliferation . At high doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs . Studies have identified threshold effects, where the compound’s activity changes significantly at specific dosage levels . Understanding these dosage effects is crucial for optimizing the therapeutic potential of this compound while minimizing its toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, such as hydroxylation and oxidation, which can influence its biological activity . These metabolic pathways can lead to the formation of active or inactive metabolites, affecting the overall pharmacokinetics and pharmacodynamics of the compound . Additionally, this compound can modulate metabolic flux, altering the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, which facilitate its uptake and localization . Once inside the cells, this compound can accumulate in certain compartments, such as the cytoplasm or nucleus, influencing its activity and function . The distribution of the compound within tissues can also affect its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been observed to localize to the mitochondria, where it can interact with mitochondrial proteins and influence cellular energy metabolism . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
Propriétés
IUPAC Name |
2-(1-adamantyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-2-4-15-14(3-1)18-16(19-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJQLKDAEBGCCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177850 | |
| Record name | 2-(1-Adamantyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23280-73-1 | |
| Record name | 2-(1-Adamantyl)benzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023280731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Adamantyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R,7R,9R,11R)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-ol](/img/structure/B1203745.png)
